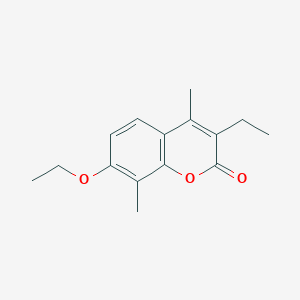![molecular formula C19H19ClN2O B5819372 3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5819372.png)
3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide, also known as CPPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of neuroscience. CPPA is a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is a type of ligand-gated ion channel that is involved in various physiological processes, including learning and memory, attention, and sensory processing.
Mécanisme D'action
3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide acts as a positive allosteric modulator of the α7 nAChR, which means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the acetylcholine binding site. This results in an increase in the amount of ion current that is generated when the receptor is activated by acetylcholine, leading to enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has been shown to have a number of biochemical and physiological effects, including the enhancement of synaptic plasticity and the modulation of neurotransmitter release. It has also been shown to improve learning and memory in animal models, and to have neuroprotective effects in models of neurodegenerative disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide in lab experiments is its selectivity for the α7 nAChR, which allows for more specific targeting of this receptor subtype. However, one limitation of using 3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations.
Orientations Futures
There are several future directions for research on 3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide and its potential applications in the field of neuroscience. One area of focus is the development of more potent and selective α7 nAChR modulators that can be used in clinical settings. Another area of research is the investigation of the mechanisms underlying the neuroprotective effects of 3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide, with the goal of developing new treatments for neurodegenerative diseases. Additionally, there is ongoing research into the role of α7 nAChRs in other physiological processes, such as inflammation and pain, which may lead to the development of novel therapies for these conditions.
Méthodes De Synthèse
3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide can be synthesized using a variety of methods, including the Suzuki coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. One of the most common methods for synthesizing 3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide involves the Suzuki coupling reaction between 4-chlorophenylboronic acid and 2-bromo-1-(pyrrolidin-1-yl)benzene, followed by the acylation of the resulting intermediate with acryloyl chloride.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has been extensively studied for its potential applications in the field of neuroscience. One of the main areas of research has been the role of α7 nAChRs in cognitive function and the potential therapeutic applications of α7 nAChR modulators in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. 3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has been shown to improve cognitive function in animal models of these disorders, and clinical trials are currently underway to investigate its potential as a therapeutic agent.
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(2-pyrrolidin-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c20-16-10-7-15(8-11-16)9-12-19(23)21-17-5-1-2-6-18(17)22-13-3-4-14-22/h1-2,5-12H,3-4,13-14H2,(H,21,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZFFDXCKQKAAE-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-1,2,4-triazole](/img/structure/B5819292.png)
![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperazine](/img/structure/B5819296.png)
![4-chloro-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5819302.png)


![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5819326.png)




![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5819358.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5819377.png)

